5-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring:
Coupling Reactions: The final compound is obtained by coupling the thiazole and triazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the thiazole and triazole rings.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar activities, particularly in the development of new pharmaceuticals.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Triazole derivatives are often used in the design of enzyme inhibitors and receptor modulators, which could lead to new treatments for various diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as cell growth inhibition or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.
Thiazole Derivatives: Compounds with the thiazole ring are often explored for their antimicrobial and anticancer properties.
Uniqueness
What sets 5-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide apart is the combination of both thiazole and triazole rings in its structure. This dual presence may confer unique properties, such as enhanced biological activity or improved stability, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c1-10-15(21-22-23(10)17-18-6-7-25-17)16(24)20-13-5-3-4-12(8-13)14-9-26-11(2)19-14/h3-9H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYOBIPAYQSHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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